molecular formula C19H18N2O5S B2870343 methyl 4-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate CAS No. 898436-26-5

methyl 4-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate

Cat. No.: B2870343
CAS No.: 898436-26-5
M. Wt: 386.42
InChI Key: UFIHVOWWQOVLDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate is a hybrid heterocyclic compound featuring a tetrahydropyrroloquinoline core fused with a sulfonamido-substituted benzoate ester. This structure combines a rigid bicyclic framework with polar functional groups, making it a candidate for diverse pharmacological applications, including enzyme inhibition and receptor antagonism . The sulfonamido group at position 8 and the benzoate ester at position 4 are critical for modulating solubility and bioactivity.

Properties

IUPAC Name

methyl 4-[(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-26-19(23)12-2-5-15(6-3-12)20-27(24,25)16-10-13-4-7-17(22)21-9-8-14(11-16)18(13)21/h2-3,5-6,10-11,20H,4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIHVOWWQOVLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate is a complex organic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyrroloquinoline core with a sulfonamide functional group and a benzoate moiety. Its molecular formula is C22H24N4O4SC_{22}H_{24}N_4O_4S, and it has a molecular weight of approximately 448.6 g/mol. The unique combination of these structural elements contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the cell. These interactions may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes that are crucial in metabolic pathways.
  • Receptor Modulation : It can modulate the activity of receptors associated with cellular signaling pathways.
  • Antioxidant Activity : Similar compounds in the pyrroloquinoline class have demonstrated antioxidant properties that could protect cells from oxidative stress.

Antioxidant Properties

Research indicates that compounds related to pyrroloquinoline quinone (PQQ), which shares structural similarities with this compound, exhibit significant antioxidant activities. PQQ has been shown to enhance mitochondrial functions and improve cellular responses to oxidative stress by modulating various signaling pathways involved in redox biology .

Neuroprotective Effects

Studies have suggested that pyrroloquinoline derivatives possess neuroprotective properties. For example, PQQ was found to protect against neurotoxicity induced by 6-hydroxydopamine in neuronal models . This suggests that this compound may also exhibit similar protective effects on neuronal cells.

Antidiabetic Potential

Recent investigations into related compounds have shown their potential in enhancing insulin sensitivity and improving glucose metabolism. For instance, certain pyrroloquinoline derivatives were found to restore insulin levels and normalize lipid profiles in diabetic animal models . This indicates that this compound could be explored for its antidiabetic effects.

Case Studies and Research Findings

Study Findings Reference
NeuroprotectionDemonstrated efficacy in protecting neuronal cells from oxidative damage induced by neurotoxins.
Antioxidant ActivityExhibited significant antioxidant properties comparable to known antioxidants like PQQ.
Antidiabetic EffectsImproved insulin sensitivity and glucose metabolism in diabetic models.

Scientific Research Applications

Methyl 4-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate is a complex organic compound with a pyrroloquinoline core, a sulfonamide functional group, and a benzoate moiety. It has a molecular formula of C22H24N4O4S and a molecular weight of approximately 448.6 g/mol. This compound is investigated for its biological activities, potential therapeutic applications, and unique structural properties.

Biological Activities

The biological activity of this compound is attributed to its interaction with molecular targets within cells. These interactions may involve:

  • Enzyme Inhibition
  • Receptor Modulation
  • Antioxidant Activity

Antioxidant Properties

Compounds related to pyrroloquinoline quinone (PQQ), which shares structural similarities with this compound, exhibit significant antioxidant activities. PQQ can enhance mitochondrial functions and improve cellular responses to oxidative stress by modulating signaling pathways involved in redox biology.

Neuroprotective Effects

Pyrroloquinoline derivatives may possess neuroprotective properties. For example, PQQ protected against neurotoxicity induced by 6-hydroxydopamine in neuronal models.

Antidiabetic Potential

Related compounds have shown potential in enhancing insulin sensitivity and improving glucose metabolism. Certain pyrroloquinoline derivatives restored insulin levels and normalized lipid profiles in diabetic animal models.

Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrrolo[3,2,1-ij]quinoline derivatives. Below is a detailed comparison with structurally related analogs:

Structural Analogues

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity
Methyl 4-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate (Target) Pyrrolo[3,2,1-ij]quinoline 8-Sulfonamido, 4-benzoate ester ~414.45 (calculated) Not reported Potential enzyme inhibition (inferred from sulfonamido group)
(Z)-4,4,6-Trimethyl-2-oxo-1-(4-oxo-2-thioxothiazolidin-5-ylidene)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl benzoate Pyrrolo[3,2,1-ij]quinoline 8-Benzoyloxy, 1-(thioxothiazolidinone) 466.55 210–212 Anticancer (via thioxothiazolidinone moiety)
Compound 225738 (Methyl 4-(8-methoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrroloquinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate) Pyrroloquinoline-pyrrole hybrid 8-Methoxy, 3-carboxylate, 5-phenyl 458.52 Not reported Blood coagulation factor XIIa inhibition
KC 11404 (4-n-Butyl-8-hydroxy-2-methyl-pyrroloquinoline) Pyrrolo[3,2,1-ij]quinoline 8-Hydroxy, 4-n-butyl, 2-methyl 368.48 Not reported Dual histamine/PAF antagonism, 5-lipoxygenase inhibition (ED50 = 1.9–2.1 µmol/kg)
3-(4-Oxo-pyrroloquinoline-8-carbonyl)-benzonitrile Pyrrolo[3,2,1-ij]quinoline 8-Cyanobenzoyl 317.34 160–161 CYP enzyme inhibition

Key Structural Differences

  • Substituent Position: The target compound’s sulfonamido group at position 8 contrasts with KC 11404’s hydroxyl group and Compound 225738’s methoxy group .
  • Steric Effects : The n-butyl chain in KC 11404 increases lipophilicity, whereas the target compound’s benzoate ester balances hydrophilicity and membrane permeability .

Physicochemical Properties

  • Solubility: The sulfonamido and benzoate groups in the target compound enhance aqueous solubility compared to n-butyl (KC 11404) or cyanobenzoyl () derivatives.
  • Thermal Stability: Thioxothiazolidinone analogs exhibit higher melting points (~210°C) due to rigid heterocyclic fusion , whereas the target compound’s ester linkage may lower thermal stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.